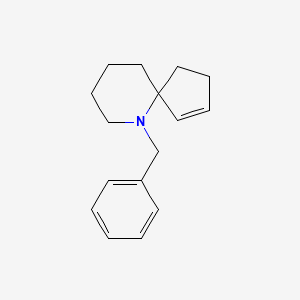

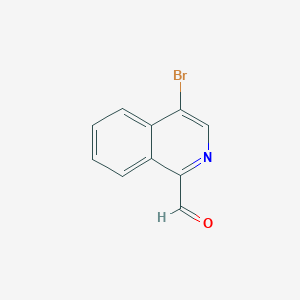

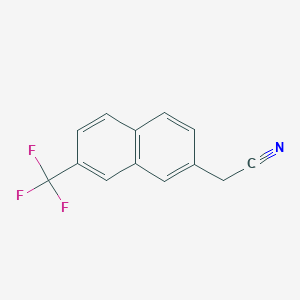

![molecular formula C12H12ClN3 B11878420 2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11878420.png)

2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Clorofenil)-4,5,6,7-tetrahidro-2H-pirazolo[4,3-c]piridina es un compuesto heterocíclico que ha despertado interés debido a sus posibles aplicaciones en diversos campos, como la química medicinal y la ciencia de los materiales. Este compuesto presenta un núcleo de pirazolo[4,3-c]piridina, conocido por su actividad biológica y versatilidad estructural.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de 2-(4-Clorofenil)-4,5,6,7-tetrahidro-2H-pirazolo[4,3-c]piridina generalmente implica la ciclización de precursores apropiados. Un método común implica la ciclización electrofílica mediada por yodo de los intermedios 4-(azidometil)-1-fenil-3-(feniletinil)-1H-pirazolos para formar 7-yodo-2,6-difenil-2H-pirazolo[4,3-c]piridinas, seguidas por acoplamientos cruzados de Suzuki con diversos ácidos bórico y reacciones de alquilación .

Métodos de producción industrial

Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. el enfoque general implicaría escalar los métodos de síntesis de laboratorio, optimizar las condiciones de reacción para obtener mayores rendimientos y garantizar que el proceso sea rentable y respetuoso con el medio ambiente.

Análisis De Reacciones Químicas

Tipos de reacciones

2-(4-Clorofenil)-4,5,6,7-tetrahidro-2H-pirazolo[4,3-c]piridina puede sufrir diversas reacciones químicas, entre las que se incluyen:

Oxidación: Este compuesto puede oxidarse en condiciones específicas para formar los óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrofílica, dependiendo de los reactivos y las condiciones utilizadas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el trióxido de cromo (CrO₃).

Reducción: A menudo se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH₄) y el borohidruro de sodio (NaBH₄).

Sustitución: Los reactivos como los halógenos, los haluros de alquilo y los nucleófilos se utilizan comúnmente en las reacciones de sustitución.

Productos principales

Los productos principales que se forman a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir diversos derivados sustituidos del compuesto original.

Aplicaciones Científicas De Investigación

2-(4-Clorofenil)-4,5,6,7-tetrahidro-2H-pirazolo[4,3-c]piridina tiene varias aplicaciones de investigación científica:

Química medicinal: Se ha evaluado su actividad antiproliferativa contra líneas celulares cancerosas como K562, MV4-11 y MCF-7.

Biología: La capacidad del compuesto para inducir la apoptosis y afectar las vías celulares lo convierte en un candidato para estudios biológicos.

Ciencia de los materiales: Sus propiedades estructurales lo hacen útil en el desarrollo de nuevos materiales con propiedades de fluorescencia específicas.

Mecanismo De Acción

El mecanismo de acción de 2-(4-Clorofenil)-4,5,6,7-tetrahidro-2H-pirazolo[4,3-c]piridina implica su interacción con los objetivos celulares. Por ejemplo, se ha demostrado que induce la escisión de la poli(ADP-ribosa) polimerasa 1 (PARP-1), activa la caspasa 9 y reduce los niveles de expresión del antígeno nuclear celular en proliferación (PCNA), lo que lleva a la apoptosis . Estas acciones sugieren que el compuesto afecta a múltiples vías moleculares, contribuyendo a su actividad biológica.

Propiedades

Fórmula molecular |

C12H12ClN3 |

|---|---|

Peso molecular |

233.69 g/mol |

Nombre IUPAC |

2-(4-chlorophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine |

InChI |

InChI=1S/C12H12ClN3/c13-10-1-3-11(4-2-10)16-8-9-7-14-6-5-12(9)15-16/h1-4,8,14H,5-7H2 |

Clave InChI |

GXFCLTWRXUVNKE-UHFFFAOYSA-N |

SMILES canónico |

C1CNCC2=CN(N=C21)C3=CC=C(C=C3)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

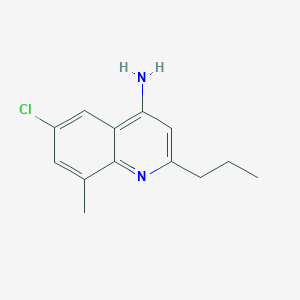

![tert-Butyl 3-hydroxy-1-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B11878341.png)

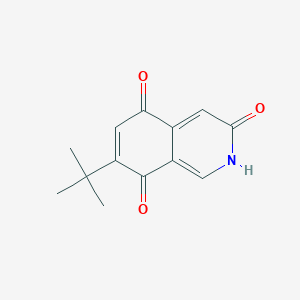

![tert-Butyl (7R)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11878391.png)

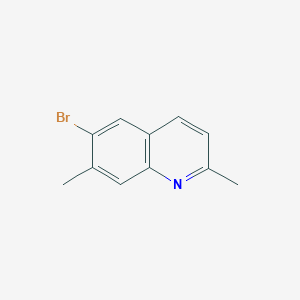

![6-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11878442.png)